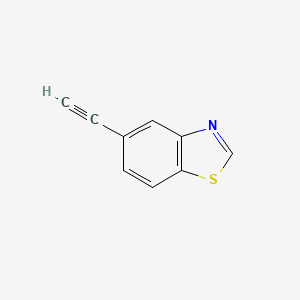

5-Ethynyl-1,3-benzothiazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H5NS |

|---|---|

Molecular Weight |

159.21 g/mol |

IUPAC Name |

5-ethynyl-1,3-benzothiazole |

InChI |

InChI=1S/C9H5NS/c1-2-7-3-4-9-8(5-7)10-6-11-9/h1,3-6H |

InChI Key |

HUBHBQCXWJSNTI-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=CC2=C(C=C1)SC=N2 |

Origin of Product |

United States |

Synthetic Methodologies for 5 Ethynyl 1,3 Benzothiazole and Its Derivatives

Fundamental Synthetic Approaches to the Benzothiazole (B30560) Core

The construction of the benzothiazole scaffold is a well-established area of organic synthesis, with several reliable methods at the chemist's disposal. These can be broadly categorized into condensation reactions, intramolecular cyclization, and transition metal-catalyzed couplings.

Condensation Reactions for Benzothiazole Ring Formation

One of the most common and direct methods for synthesizing the benzothiazole core is through the condensation of 2-aminothiophenol (B119425) with various carbonyl compounds, such as aldehydes, carboxylic acids, or their derivatives. nih.govjyoungpharm.orgorientjchem.orgd-nb.infodntb.gov.ua This approach is widely utilized due to the ready availability of the starting materials and the operational simplicity of the reaction.

The reaction typically proceeds by the formation of a Schiff base intermediate between the amino group of 2-aminothiophenol and the carbonyl compound, followed by an intramolecular cyclization and subsequent oxidation to yield the aromatic benzothiazole ring. A variety of catalysts and reaction conditions have been developed to promote this transformation, including the use of acidic or basic catalysts, oxidizing agents, and microwave irradiation to enhance reaction rates and yields. d-nb.infonih.gov

For instance, the condensation of 2-aminothiophenol with aromatic aldehydes can be efficiently catalyzed by a mixture of H₂O₂/HCl in ethanol (B145695) at room temperature. nih.govresearchgate.net This method offers excellent yields for a range of aldehydes bearing both electron-donating and electron-withdrawing substituents. nih.govresearchgate.net Another green chemistry approach involves the use of ammonium (B1175870) chloride (NH₄Cl) as a catalyst in a methanol-water solvent system. nih.govresearchgate.net

| Reactants | Catalyst/Conditions | Solvent | Yield | Reference |

|---|---|---|---|---|

| 2-Aminothiophenol, Aromatic Aldehydes | H₂O₂/HCl, Room Temperature | Ethanol | Excellent | nih.govresearchgate.net |

| 2-Aminothiophenol, Benzaldehyde | NH₄Cl, Room Temperature | Methanol/Water | High | nih.govresearchgate.net |

| 2-Aminothiophenol, Aromatic Aldehydes | [pmIm]Br, Microwave | Solvent-free | Good | nih.gov |

Intramolecular Cyclization Strategies

Intramolecular cyclization represents another powerful strategy for the formation of the benzothiazole ring. researchgate.net This approach typically involves the construction of a suitable acyclic precursor containing both the aniline (B41778) and thioamide functionalities, which then undergoes cyclization to form the desired heterocyclic system.

A classic example is the Jacobsen cyclization, which involves the potassium ferricyanide-mediated oxidative cyclization of thiobenzanilides. dntb.gov.ua This method is particularly useful for the synthesis of substituted benzothiazoles where the substitution pattern on the aniline ring is crucial. dntb.gov.ua More contemporary methods often employ transition metal catalysts to facilitate the intramolecular C-S bond formation. For instance, copper and palladium catalysts have been successfully used in the cyclization of ortho-halothioureas. nih.govresearchgate.net

Recent advancements have also explored visible-light-induced photochemical cyclizations of thioamide derivatives, offering a metal-free and milder alternative to traditional methods. nih.gov These reactions often proceed in the presence of a photosensitizer and an oxidizing agent. nih.gov

| Precursor | Reagent/Catalyst | Method | Reference |

|---|---|---|---|

| Thiobenzanilides | Potassium Ferricyanide | Jacobsen Cyclization | dntb.gov.ua |

| ortho-Halothioureas | Cu(I) or Pd(II) | Transition Metal-Catalyzed Cyclization | nih.govresearchgate.net |

| Thioamide Derivatives | Visible Light, Photosensitizer | Photochemical Cyclization | nih.gov |

Transition Metal-Catalyzed Coupling Reactions in Benzothiazole Synthesis

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, and benzothiazoles are no exception. researchgate.netresearchgate.net Palladium- and copper-catalyzed cross-coupling reactions have been developed to construct the benzothiazole core through intramolecular C-S bond formation. dntb.gov.ua

These methods often start from readily available ortho-haloanilines or related derivatives. For example, the palladium-catalyzed coupling of N-(2-chlorophenyl)benzothioamide can lead to the formation of 2-substituted benzothiazoles. researchgate.net These reactions typically employ a palladium catalyst, a suitable ligand, and a base. The catalytic cycle involves oxidative addition of the palladium catalyst to the aryl halide, followed by coordination of the sulfur atom and subsequent reductive elimination to form the C-S bond and regenerate the active catalyst.

The use of transition metal catalysis offers a high degree of functional group tolerance and allows for the synthesis of a wide range of substituted benzothiazoles that might be difficult to access through traditional condensation or cyclization methods. researchgate.net

Strategies for Introducing the Ethynyl (B1212043) Moiety at Position 5 (or related positions)

Once the benzothiazole core is synthesized, the next critical step is the introduction of the ethynyl group at the desired position, in this case, position 5. This is typically achieved through modern cross-coupling methodologies.

Direct Ethynylation Reactions

Direct C-H ethynylation of heterocycles is an attractive and atom-economical approach. However, the direct ethynylation of the benzothiazole ring at a specific position without pre-functionalization can be challenging due to issues of regioselectivity. While methods for direct C-H functionalization of benzothiazoles are known, achieving selective ethynylation at the C5 position often requires specific directing groups or carefully optimized reaction conditions, which are not as commonly reported as cross-coupling strategies.

Cross-Coupling Methodologies Involving Halogenated Benzothiazoles and Alkynes (e.g., Sonogashira Coupling)

The most robust and widely employed method for introducing an ethynyl group onto an aromatic or heteroaromatic ring is the Sonogashira coupling reaction. jyoungpharm.orgresearchgate.net This palladium- and copper-co-catalyzed cross-coupling reaction involves the reaction of a terminal alkyne with an aryl or vinyl halide. jyoungpharm.org

To synthesize 5-ethynyl-1,3-benzothiazole (B6251606), a 5-halobenzothiazole (e.g., 5-bromo- or 5-iodobenzothiazole) is required as the starting material. The synthesis of this halogenated precursor can be achieved through standard halogenation techniques on the pre-formed benzothiazole ring or by starting with a halogenated 2-aminothiophenol derivative.

The Sonogashira coupling reaction itself typically involves a palladium(0) catalyst, a copper(I) co-catalyst (usually copper(I) iodide), and an amine base such as triethylamine (B128534) or diisopropylamine. researchgate.net The alkyne used can be acetylene (B1199291) gas itself, though more commonly, a protected form like trimethylsilylacetylene (B32187) is used, followed by a deprotection step.

The catalytic cycle of the Sonogashira coupling is well-understood and involves two interconnected cycles: a palladium cycle and a copper cycle. The palladium catalyst undergoes oxidative addition to the 5-halobenzothiazole. Simultaneously, the copper co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the desired 5-ethynylbenzothiazole and regenerates the active palladium(0) catalyst. researchgate.net

| Component | Example |

|---|---|

| Aryl Halide | 5-Bromo-1,3-benzothiazole or 5-Iodo-1,3-benzothiazole |

| Alkyne | Trimethylsilylacetylene, Phenylacetylene |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |

| Copper Co-catalyst | CuI |

| Base | Triethylamine, Diisopropylamine |

| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF) |

The Sonogashira coupling offers high yields, excellent functional group tolerance, and mild reaction conditions, making it the premier choice for the synthesis of this compound and its derivatives. jyoungpharm.org

Green Chemistry Principles in Benzothiazole Synthesis

The application of green chemistry principles to the synthesis of benzothiazole derivatives, including precursors to this compound, aims to reduce the environmental impact of chemical processes. Key strategies include the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions.

Several eco-friendly methods have been developed for the synthesis of the core benzothiazole structure, which can then be functionalized. nih.govbohrium.com For instance, catalyst-free methods for creating 2-substituted benzothiazoles have been reported, which proceed at room temperature in sustainable solvents like ethanol. bohrium.com These reactions exhibit high atom economy and produce minimal toxic waste. bohrium.com Furthermore, the use of water as a solvent in the presence of a recyclable acid catalyst like samarium triflate represents a significant green advancement for benzothiazole synthesis.

In the context of introducing the ethynyl group, the Sonogashira cross-coupling reaction is a pivotal step. Traditional Sonogashira reactions often require copper co-catalysts and toxic solvents like N,N-dimethylformamide (DMF). nih.gov Green alternatives focus on copper-free conditions and the use of safer, often bio-based, solvents. nih.govrsc.orgbeilstein-journals.org Solvents such as γ-valerolactone-based ionic liquids have been shown to be effective, acting as the reaction medium without the need for an auxiliary base. beilstein-journals.org Additionally, solvent-free Sonogashira reactions, facilitated by techniques like high-speed ball milling, represent a significant step towards minimizing solvent waste. rsc.org The use of water-soluble palladium complexes also allows for reactions in aqueous/organic mixtures, simplifying catalyst recovery and reuse. rsc.org

Table 1: Green Solvents and Conditions in Benzothiazole Synthesis and Functionalization

| Method | Green Principle | Reactants/Reaction | Solvent/Conditions | Reference |

|---|---|---|---|---|

| Catalyst-Free Synthesis | Catalyst-free, Sustainable Solvent | 2-aminothiophenols and aldehydes | Ethanol, Room Temperature | bohrium.com |

| Copper-Free Sonogashira | Safer Solvents, Copper-Free | Aryl iodides and acetylenes | γ-Valerolactone-based ionic liquid | beilstein-journals.org |

| Aqueous/Organic Coupling | Water as Solvent, Catalyst Recycling | Heterocyclic bromides and acetylenes | Water/isopropanol, K₂CO₃ base | rsc.org |

| Mechanochemistry | Solvent-Free | Aryl halides and acetylenes | High-speed ball milling | rsc.org |

Atom-Economical and One-Pot Synthetic Procedures

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product. researchgate.net Multi-component and one-pot reactions are prime examples of atom-economical processes, as they combine several synthetic steps into a single operation, reducing the need for purification of intermediates and minimizing solvent and reagent waste. nih.gov

While a direct one-pot synthesis of this compound from basic precursors is not widely documented, the principles are applied to the synthesis of related benzothiazole structures. For example, one-pot multicomponent reactions are used to assemble complex benzothiazoles, showcasing high yields and simple experimental execution. nih.govnih.gov Iron sulfide-catalyzed redox/condensation cascade reactions also provide a highly atom-economical route to 2-hetaryl-benzimidazoles and benzoxazoles, with principles applicable to benzothiazole synthesis. researchgate.net

The synthesis of this compound is typically a two-step process: formation of a 5-halo-1,3-benzothiazole followed by a Sonogashira coupling. While not a single pot, efforts to streamline this sequence align with atom economy principles by optimizing yields and reducing waste. For instance, a one-pot tandem reaction of benzyl (B1604629) halides and o-aminobenzenethiol has been developed for the synthesis of 2-substituted benzothiazoles. While not directly yielding the 5-ethynyl derivative, this demonstrates the potential for consolidating steps in benzothiazole synthesis.

Derivatization from Precursor Molecules

The most prevalent and direct method for synthesizing this compound is the derivatization of a precursor molecule, specifically a 5-halo-1,3-benzothiazole, via a Sonogashira cross-coupling reaction. This reaction forms a carbon-carbon bond between the sp-hybridized carbon of a terminal alkyne and the sp²-hybridized carbon of the aryl halide.

Synthesis of the Precursor: The key precursor is typically 5-bromo-1,3-benzothiazole or 5-iodo-1,3-benzothiazole. The synthesis of these halogenated benzothiazoles can be achieved through various methods, often starting from the corresponding halogenated 2-aminothiophenol.

Sonogashira Cross-Coupling: With the 5-halo-1,3-benzothiazole in hand, the ethynyl group is introduced. A common reagent for this is trimethylsilylacetylene (TMSA), which serves as a protected source of acetylene. The reaction is catalyzed by a palladium complex, often in the presence of a copper(I) co-catalyst and a base.

A typical reaction sequence is as follows:

Coupling: 5-Bromo-1,3-benzothiazole is reacted with trimethylsilylacetylene in the presence of a palladium catalyst (e.g., PdCl₂(PPh₃)₂), a copper(I) salt (e.g., CuI), and a base (e.g., triethylamine) in a suitable solvent like THF.

Deprotection: The resulting 5-((trimethylsilyl)ethynyl)-1,3-benzothiazole is then treated with a base, such as potassium carbonate in methanol, to remove the trimethylsilyl (B98337) protecting group, yielding the final product, this compound.

Modern iterations of this process focus on improving its efficiency and environmental footprint by employing copper-free conditions and greener solvents as previously discussed.

Table 2: Representative Conditions for Sonogashira Coupling to form Ethynylarenes

| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Aryl Iodide | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 95 | scielo.br |

| Aryl Bromide | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | High | rsc.org |

| Aryl Iodide | Phenylacetylene | PdCl₂(PPh₃)₂ (Copper-Free) | - | [TBP][4EtOV] (Ionic Liquid) | 72-99 | beilstein-journals.org |

Functionalization and Molecular Diversification Strategies

Click Chemistry Applications for 5-Ethynyl-1,3-benzothiazole (B6251606) Conjugation

The terminal ethynyl (B1212043) group of this compound serves as an excellent handle for "click" chemistry, a set of biocompatible, high-yield, and specific reactions. These reactions are instrumental in conjugating the benzothiazole (B30560) moiety to other molecules, such as biomolecules, polymers, or fluorescent probes.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the regioselective formation of a 1,4-disubstituted 1,2,3-triazole ring from a terminal alkyne and an azide (B81097). wikipedia.orgorganic-chemistry.orgnih.gov This reaction is expected to proceed efficiently with this compound under standard CuAAC conditions.

The reaction is typically catalyzed by a copper(I) source, which can be generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate. nih.govjenabioscience.com The presence of a stabilizing ligand, such as tris(benzyltriazolylmethyl)amine (TBTA), can prevent catalyst degradation and protect conjugated biomolecules from oxidative damage. nih.gov The resulting triazole linker is highly stable and serves as a rigid, aromatic bridge connecting the benzothiazole scaffold to another molecular entity.

The versatility of the CuAAC reaction allows for the conjugation of this compound to a wide array of azide-functionalized molecules. The reaction conditions are generally mild, often proceeding at room temperature in various solvents, including aqueous media, making it suitable for bioconjugation applications. organic-chemistry.org

Below is a table of representative CuAAC reactions with aromatic alkynes, illustrating the expected scope for this compound.

| Alkyne Reactant | Azide Reactant | Catalyst System | Solvent | Product Yield (%) |

| Phenylacetylene | Benzyl (B1604629) Azide | CuI (cat.), DIPEA, HOAc | Dichloromethane | >95% |

| 4-Ethynyltoluene | 1-Azidohexane | CuSO₄, Sodium Ascorbate | t-BuOH/H₂O | 98% |

| 1-Ethynyl-4-nitrobenzene | 2-Azidoethanol | [Cu(PPh₃)₃Br] | Toluene | 92% |

| This compound (projected) | Azido-functionalized biomolecule | CuSO₄, Sodium Ascorbate, TBTA | Aqueous buffer | High |

This table presents data for analogous aromatic alkynes to project the reactivity of this compound.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the potential cytotoxicity of the copper catalyst in living systems, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a metal-free alternative. magtech.com.cnnih.gov This reaction involves the use of a strained cyclooctyne (B158145), which reacts rapidly with an azide without the need for a catalyst. In the context of this compound, this compound would first need to be converted to an azide derivative to react with a strained alkyne, or more commonly, an azide-functionalized molecule would be conjugated to the ethynyl-benzothiazole via other means to then participate in SPAAC.

However, for the purpose of this article focusing on the functionalization of the ethynyl group, we will consider the reaction of an azide-functionalized benzothiazole with a strained alkyne. The driving force for this reaction is the release of ring strain in the cyclooctyne upon cycloaddition. magtech.com.cn Various cyclooctyne reagents have been developed with optimized kinetics and stability, such as dibenzocyclooctynol (DIBO), bicyclo[6.1.0]nonyne (BCN), and dibenzoazacyclooctyne (DBCO). nih.govenamine.net

The reaction kinetics of SPAAC can be finely tuned by modifying the structure of the cyclooctyne. nih.govnih.govrsc.org For example, electron-withdrawing groups on the cyclooctyne can enhance the reaction rate. magtech.com.cn This strategy is particularly valuable for in vivo imaging and labeling experiments where low concentrations of reagents and rapid reaction times are essential.

The table below shows representative second-order rate constants for SPAAC reactions, which can be used to estimate the reactivity of an azide-functionalized benzothiazole derivative.

| Cyclooctyne | Azide | Rate Constant (M⁻¹s⁻¹) |

| DIBO | Benzyl Azide | ~0.3 |

| BCN | Benzyl Azide | ~0.8 |

| DBCO | Benzyl Azide | ~1.0 |

| Azido-benzothiazole derivative (projected) | DBCO | High |

This table provides kinetic data for common SPAAC reagents to illustrate the expected reactivity.

Inverse-Electron-Demand Diels–Alder (IEDDA) Reactions

The inverse-electron-demand Diels-Alder (IEDDA) reaction is another powerful bioorthogonal conjugation method. sigmaaldrich.comnih.gov This reaction typically involves an electron-poor diene, such as a tetrazine, and an electron-rich dienophile. While terminal alkynes like that in this compound are not as reactive as strained alkenes in IEDDA reactions, they can still participate in this cycloaddition. nih.gov

The reaction of this compound with a tetrazine derivative would proceed through a [4+2] cycloaddition, followed by a retro-Diels-Alder reaction that releases nitrogen gas, resulting in the formation of a stable pyridazine (B1198779) ring. sigmaaldrich.comnih.gov The kinetics of this reaction can be modulated by the substituents on the tetrazine ring; electron-withdrawing groups on the tetrazine accelerate the reaction. rsc.org

This conjugation strategy is notable for its exceptionally fast reaction rates and biocompatibility. The reaction proceeds without a catalyst and is orthogonal to most biological functional groups.

A plausible IEDDA reaction involving this compound is presented below:

| Diene | Dienophile | Product |

| 3,6-di-(2-pyridyl)-1,2,4,5-tetrazine | This compound (projected) | 3-(1,3-benzothiazol-5-yl)-5,6-di-(2-pyridyl)pyridazine |

Regioselective C–H Functionalization Approaches

Direct C–H functionalization has emerged as a powerful tool for the atom-economical modification of aromatic systems. For this compound, the benzene (B151609) ring possesses several C–H bonds that are potential sites for functionalization. The regioselectivity of these reactions is a key challenge.

Palladium-catalyzed direct arylation is a common method for C–H functionalization. acs.orgnih.gov The regioselectivity can be influenced by the electronic properties of the benzothiazole core and any directing groups. For instance, C-H arylation of benzothiazoles has been shown to occur at the C7 position, potentially through a (thio)phenoxy chelation-assisted mechanism. acs.orgfigshare.com The presence of the ethynyl group at the C5 position may influence the electronic distribution and steric accessibility of the adjacent C4 and C6 positions, as well as the more distant C7 position.

Another approach involves iridium-catalyzed C–H borylation, which can introduce a versatile boronic ester group onto the aromatic ring. nih.govacs.org This borylated intermediate can then undergo a wide range of subsequent cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce various substituents. The regioselectivity of the borylation is often governed by steric factors.

The following table summarizes potential regioselective C–H functionalization reactions on the benzothiazole scaffold.

| Reaction Type | Position | Catalyst/Reagent | Potential Product |

| Direct Arylation | C7 | PdCl₂, PivOK | 7-Aryl-5-ethynyl-1,3-benzothiazole |

| Direct Arylation | C2 | Pd(OAc)₂, K₂CO₃ | 2-Aryl-5-ethynyl-1,3-benzothiazole |

| C-H Borylation | C4 or C6 | [Ir(OMe)COD]₂, B₂pin₂ | 4- or 6-Boryl-5-ethynyl-1,3-benzothiazole |

| C-H Alkylation | C4 | Organic Photoredox Catalyst | 4-Alkyl-5-ethynyl-1,3-benzothiazole |

This table is based on known C-H functionalization reactions of the benzothiazole core and projects the potential outcomes for this compound.

Post-Synthetic Modification of Benzothiazole Scaffolds

Post-synthetic modification refers to the chemical transformation of an already assembled benzothiazole scaffold. This can involve modifications to the benzothiazole ring system itself or to the ethynyl substituent.

The terminal alkyne of this compound can undergo various classical alkyne reactions. For example, the Sonogashira coupling could be used to further extend the π-system by coupling with an aryl halide. The ethynyl group can also be hydrated to form a methyl ketone or reduced to an ethyl group, providing further avenues for diversification.

Modification of the benzothiazole ring itself is also possible. For instance, the thiazole (B1198619) ring can be N-alkylated to form a benzothiazolium salt, which can alter the electronic properties of the molecule. However, such reactions would need to be compatible with the terminal alkyne.

Rational Design of Linkers and Connecting Groups

When conjugating this compound to other molecules, particularly biomolecules, the design of the linker or spacer is critical. The linker can influence the solubility, stability, and biological activity of the final conjugate.

Polyethylene glycol (PEG) linkers are commonly employed in bioconjugation to enhance water solubility and reduce immunogenicity. nih.govchempep.comaxispharm.com These linkers can be synthesized with varying lengths to control the distance between the benzothiazole moiety and its conjugation partner. nih.gov Typically, a heterobifunctional PEG linker would be used, with one end functionalized with an azide to react with the ethynyl group of the benzothiazole via CuAAC, and the other end possessing a group for attachment to the target biomolecule (e.g., an NHS ester for reaction with amines). purepeg.com

The choice of linker can also impact the rigidity and flexibility of the conjugate. nih.gov For applications where a specific spatial orientation is required, more rigid linkers may be desirable. Conversely, flexible linkers can allow for better interaction of the conjugated molecule with its target.

The table below outlines common linker types and their properties.

| Linker Type | Key Features | Typical Application |

| Polyethylene Glycol (PEG) | Hydrophilic, flexible, biocompatible | Improving solubility and pharmacokinetics |

| Alkyl Chains | Hydrophobic, flexible | Simple spacing |

| Peptides | Can be designed for specific cleavage, can adopt defined secondary structures | Targeted drug delivery, probes |

| Self-immolative linkers | Cleavable under specific conditions to release a payload | Prodrugs, controlled release systems |

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 5-Ethynyl-1,3-benzothiazole (B6251606), ¹H and ¹³C NMR spectra provide definitive evidence for its atomic connectivity.

In the ¹H NMR spectrum, distinct signals are expected for the single ethynyl (B1212043) proton and the three aromatic protons on the benzene (B151609) ring. The chemical shift of the ethynyl proton (H-C≡) typically appears in a specific region of the spectrum. The aromatic protons would exhibit chemical shifts and coupling patterns characteristic of the substituted benzothiazole (B30560) ring system.

The ¹³C NMR spectrum is equally informative, showing discrete resonances for each unique carbon atom. This includes the two carbons of the ethynyl group, the carbons of the benzothiazole core, and the carbons of the fused benzene ring. While specific experimental data for this compound is not widely published, analysis of related benzothiazole structures allows for the prediction of expected chemical shift ranges. mdpi.comrsc.org

Table 1: Predicted NMR Data for this compound

| Atom Type | Spectrum | Expected Chemical Shift (δ) ppm |

|---|---|---|

| Ethynyl Proton | ¹H NMR | ~3.0 - 3.5 |

| Aromatic Protons | ¹H NMR | ~7.0 - 8.5 |

| Ethynyl Carbons | ¹³C NMR | ~75 - 90 |

Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, serves to identify the functional groups within a molecule by probing their characteristic vibrational modes.

For this compound, the most prominent and diagnostic feature in its FTIR and Raman spectra is the stretching vibration of the carbon-carbon triple bond (νC≡C) of the ethynyl group. This vibration typically appears as a sharp, and often weak, band in the region of 2100-2250 cm⁻¹. conicet.gov.arnih.govfrontiersin.org Additional characteristic bands include the C-H stretch of the alkyne, aromatic C-H stretches, and various stretching and bending vibrations associated with the C=N and C=C bonds within the benzothiazole ring structure. researchgate.netspectrabase.com

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Alkyne C≡C | Stretch | 2100 - 2250 |

| Alkyne ≡C-H | Stretch | ~3300 |

| Aromatic C-H | Stretch | 3000 - 3100 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The conjugated π-system of the benzothiazole ring, extended by the ethynyl group, is expected to give rise to distinct absorption bands. These absorptions are typically due to π→π* transitions. libretexts.org The position of the maximum absorption wavelength (λmax) is sensitive to the extent of conjugation. Related compounds such as 2-(4-ethynylphenyl)-1,3-benzothiazole (B14408040) show absorption maxima around 320 nm. vulcanchem.com The introduction of the ethynyl group at the 5-position is expected to influence the electronic structure and result in characteristic absorption peaks, likely in the UV-A range. nist.govresearchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential tool for determining the molecular weight and elemental composition of a compound. For this compound (C₉H₅NS), high-resolution mass spectrometry (HRMS) can confirm its molecular formula by providing a highly accurate mass measurement. The predicted monoisotopic mass is 159.01427 Da. uni.lu Analysis of the fragmentation pattern can further corroborate the structure. Common ionization techniques would likely produce a prominent molecular ion peak ([M]⁺) or a protonated molecular ion ([M+H]⁺). scispace.commassbank.eu

Table 3: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | C₉H₆NS⁺ | 160.02155 |

| [M+Na]⁺ | C₉H₅NNaS⁺ | 182.00349 |

| [M-H]⁻ | C₉H₄NS⁻ | 158.00699 |

| [M]⁺ | C₉H₅NS⁺ | 159.01372 |

Data sourced from PubChem predictions. uni.lu

X-ray Diffraction Analysis for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions. Although specific crystallographic data for this compound have not been found in the searched literature, such an analysis would be invaluable. It would confirm the planarity of the benzothiazole system and reveal the orientation of the ethynyl group relative to the ring, as has been done for other complex benzothiazole derivatives. iucr.orgacs.org

Electrochemical Analysis of Redox Properties

The electrochemical behavior of this compound can be investigated using techniques like cyclic voltammetry. This analysis provides insights into the molecule's redox properties, including its oxidation and reduction potentials. From these potentials, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be estimated. researchgate.net The extended π-conjugation resulting from the ethynyl substituent is expected to influence these energy levels compared to the parent benzothiazole molecule. aip.org Studies on similar donor-acceptor systems incorporating benzothiazole have utilized these methods to evaluate their potential for applications in organic electronics. researchgate.netacs.org

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the electronic and structural properties of molecules. These methods solve approximations of the Schrödinger equation to determine molecular orbitals, energy levels, and charge distributions.

Density Functional Theory (DFT) for Ground State Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the ground state electronic structure of organic molecules, including numerous benzothiazole (B30560) derivatives. scirp.orgmdpi.comnih.gov By utilizing functionals such as the popular Becke, 3-parameter, Lee-Yang-Parr (B3LYP) combined with basis sets like 6-31G+ (d, p) or 6-311G(d,p), researchers can accurately optimize the molecular geometry to find the most stable conformation. scirp.orgmdpi.com

These calculations yield crucial data on bond lengths, bond angles, and dihedral angles. For the benzothiazole core, DFT accurately models the planar structure of the fused rings and the geometry of substituents. This structural information is the foundation for all other computational property predictions. Beyond geometry, DFT is used to calculate thermodynamic and chemical properties, providing a deep understanding of the molecule's stability and electronic nature. mdpi.com

| Parameter | Description | Typical Application in Benzothiazole Studies |

| Optimized Geometry | The lowest energy arrangement of atoms in the molecule. | Provides precise bond lengths and angles for the benzothiazole scaffold. mdpi.com |

| Total Energy | The total electronic energy of the molecule in its ground state. | Used to compare the relative stability of different isomers or conformers. mdpi.com |

| Electronic Properties | Includes dipole moment and polarizability. | Helps in understanding the molecule's interaction with solvents and external electric fields. scirp.org |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Optical Behavior

To investigate the behavior of molecules upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. researchgate.net It is used to calculate the properties of electronic excited states, which governs a molecule's optical and photophysical characteristics. mdpi.com For benzothiazole derivatives, TD-DFT calculations, often performed at the same level of theory as the ground-state DFT calculations (e.g., B3LYP/6-31+G(d,p)), can predict the ultraviolet-visible (UV-Vis) absorption spectra. scirp.orgmdpi.com

Key parameters derived from TD-DFT include the excitation energies (ΔE), the corresponding absorption wavelengths (λ), and the oscillator strengths (f), which relate to the intensity of the absorption peaks. scirp.org These calculations reveal that the primary electronic transitions in many benzothiazole derivatives are HOMO-LUMO transitions, corresponding to π to π* electronic excitations. scirp.orgnih.gov Such information is vital for designing benzothiazole-based molecules for applications in organic electronics, such as solar cells and dyes. researchgate.net

| Parameter | Description | Relevance to Benzothiazole Derivatives |

| Excitation Energy (ΔE) | The energy required to promote an electron from a lower to a higher energy orbital. | Determines the color and optical properties of the molecule. scirp.org |

| Absorption Wavelength (λ) | The wavelength of light the molecule absorbs most strongly. | Predicted values can be compared with experimental UV-Vis spectra to validate the computational model. scirp.orgresearchgate.net |

| Oscillator Strength (f) | The probability of a specific electronic transition occurring. | Indicates the intensity of an absorption band; higher values signify stronger absorption. scirp.org |

| Electronic Transitions | The specific orbitals involved in an electronic excitation (e.g., HOMO → LUMO). | Provides insight into the nature of the charge transfer within the molecule upon excitation. scirp.orgnih.gov |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool used to understand chemical reactivity and electronic properties. mdpi.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter. mdpi.comresearchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive and kinetically less stable, as electrons can be more easily excited to a higher energy level. mdpi.comnih.gov In benzothiazole derivatives, the size of the energy gap can be tuned by adding different substituent groups. mdpi.comresearchgate.net For instance, electron-withdrawing groups tend to lower both HOMO and LUMO energy levels and often reduce the energy gap, enhancing the molecule's reactivity and potential for intramolecular charge transfer. mdpi.comnih.gov This tuning of the HOMO-LUMO gap is a key strategy in designing materials for optoelectronic devices. researchgate.netnankai.edu.cn

| Compound Type | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) | Implication |

| Benzothiazole with Phenyl group | -6.58 | -1.85 | 4.73 | High stability, low reactivity mdpi.com |

| Benzothiazole with p-CH3 Phenyl | -6.44 | -1.73 | 4.71 | High stability, low reactivity mdpi.com |

| Benzothiazole with p-OCH3 Phenyl | -6.07 | -1.43 | 4.64 | Intermediate reactivity mdpi.com |

| Benzothiazole with p-Cl Phenyl | -6.61 | -1.99 | 4.62 | Intermediate reactivity mdpi.com |

| Benzothiazole with m-CF3 Phenyl | -6.74 | -2.28 | 4.46 | Low stability, high reactivity mdpi.com |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution and bonding within a molecule. scirp.orgscirp.org It examines interactions between filled "donor" orbitals and empty "acceptor" orbitals, revealing hyperconjugative interactions and charge delocalization. scirp.orgscirp.org The strength of these interactions is quantified by the second-order perturbation stabilization energy, E(2). scirp.org

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

| LP(1) N3 | π(C2-S1) | ~50-55 | Lone pair delocalization into π-antibonding orbital |

| LP(1) S1 | π(C7a-C2) | ~25-30 | Lone pair delocalization into π-antibonding orbital |

| π(C4-C5) | π(C6-C7) | ~18-22 | π-π interaction within the benzene (B151609) ring |

(Note: E(2) values are representative based on general findings for benzothiazole systems and can vary with substitution.)

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization method that illustrates the charge distribution in a molecule. scirp.org An MEP map is plotted on the molecule's electron density surface, using a color scale to denote electrostatic potential. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. scirp.orgresearchgate.net

For benzothiazole derivatives, MEP maps clearly identify the nitrogen atom of the thiazole (B1198619) ring as a primary site of negative potential, making it a key center for hydrogen bonding and nucleophilic interactions. scirp.org Electrophilic sites (positive potential) can vary depending on the substituents attached to the benzothiazole core. scirp.org This tool is invaluable for predicting reactive sites and understanding intermolecular interactions. scirp.orgresearchgate.net

Molecular Modeling and Docking Studies for Molecular Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or enzyme). biointerfaceresearch.comnih.gov This method is extensively used in drug discovery to understand how potential drug candidates, such as benzothiazole derivatives, interact with biological targets. mdpi.comajchem-a.comconnectjournals.com

In silico docking studies on benzothiazole derivatives have been performed against a wide range of biological targets, including kinases, acetylcholinesterase, and various microbial enzymes. biointerfaceresearch.comajchem-a.comresearchgate.net These studies provide critical information about the binding mode and affinity of the compounds. nih.gov By analyzing the docking results, researchers can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the benzothiazole ligand and the amino acid residues in the receptor's active site. mdpi.com This information helps in explaining the biological activity of the compounds and guides the design of new, more potent derivatives. biointerfaceresearch.comnih.gov

Ligand-Protein Binding Affinity Prediction

The prediction of binding affinity between a ligand and its protein target is a cornerstone of computational drug discovery. For the benzothiazole class of compounds, molecular docking is a frequently employed method to estimate the free energy of binding (ΔG) and predict the strength of interaction with a biological target.

In studies of various benzothiazole derivatives, docking simulations have been used to predict their binding affinities for a range of protein targets. For instance, docking studies on benzothiazole-thiazole hybrids have been conducted to assess their potential as p56lck inhibitors, a protein kinase involved in T-cell activation. biointerfaceresearch.com Similarly, the binding affinities of benzothiazole derivatives have been computationally evaluated against acetylcholinesterase, a key enzyme in the pathology of Alzheimer's disease. ajchem-a.com These studies typically report binding energies in kcal/mol, with lower values suggesting a more favorable interaction. However, specific binding affinity data for 5-Ethynyl-1,3-benzothiazole (B6251606) is not available in the reviewed literature.

Conformational Analysis and Binding Pose Characterization

Understanding the three-dimensional arrangement of a ligand within a protein's binding site is crucial for rational drug design. Computational methods are used to determine the most stable conformation of the ligand (the bioactive conformation) and to characterize its binding pose through the analysis of intermolecular interactions.

For various benzothiazole derivatives, molecular docking and molecular dynamics simulations have revealed key interactions with amino acid residues in the active sites of their target proteins. nih.govnih.gov These interactions often include hydrogen bonds, hydrophobic interactions, and pi-stacking, which stabilize the ligand-protein complex. For example, in studies of benzothiazole-based FOXM1 inhibitors, molecular modeling has identified critical interactions with amino acid residues such as Asn283, His287, and Arg286. nih.govnih.gov The specific conformational preferences and binding pose of this compound would depend on the specific protein target, but this information is not currently documented.

Structure-Activity Relationship (SAR) Elucidation through Theoretical and In Vitro Correlation

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational chemistry plays a significant role in elucidating these relationships by correlating calculated molecular properties with experimentally determined activities.

For the benzothiazole scaffold, SAR studies have been conducted on various derivatives to identify key structural features that govern their activity as antifungal agents, anticancer agents, and inhibitors of various enzymes. nih.govmdpi.comrjptonline.org These studies often highlight the importance of the substitution pattern on the benzothiazole ring system. benthamscience.com For instance, research on benzothiazole-phenyl analogs as dual sEH/FAAH inhibitors has provided insights into how different substituents on the aromatic rings affect their inhibitory activity. nih.gov The specific impact of the 5-ethynyl group on the activity of the benzothiazole core has not been specifically delineated in the available literature.

Simulation Studies (e.g., Molecular Dynamics Simulations for System Stability)

Molecular Dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules and biological systems over time. In the context of drug discovery, MD simulations are often used to assess the stability of a ligand-protein complex and to refine the binding poses obtained from molecular docking.

MD simulations have been applied to various benzothiazole derivatives to evaluate the stability of their complexes with target proteins. biointerfaceresearch.comnih.govnih.gov These simulations can provide insights into the flexibility of the ligand and the protein's active site, as well as the persistence of key intermolecular interactions over time. Such studies have been performed on benzothiazole-thiazole hybrids targeting the p56lck enzyme and on benzothiazole derivatives designed as FOXM1 inhibitors. biointerfaceresearch.comnih.govnih.gov However, there are no specific MD simulation studies reported for this compound in the reviewed literature.

Research Applications in Chemical Biology and Advanced Materials

Development of Molecular Probes and Imaging Agents

The conjugation of the fluorescent benzothiazole (B30560) core with a reactive alkyne moiety in 5-Ethynyl-1,3-benzothiazole (B6251606) makes it an attractive candidate for the development of molecular probes and imaging agents. These tools are instrumental in visualizing and understanding complex biological processes.

The terminal alkyne of this compound is a key functional group for covalent labeling of biomolecules. Through "click chemistry," it can be readily conjugated to molecules containing an azide (B81097) group under mild, biocompatible conditions. nih.govbenthamscience.com This strategy allows for the attachment of the benzothiazole fluorophore to proteins, nucleic acids, and other cellular components, enabling their visualization by fluorescence microscopy.

While direct studies on this compound are limited, a related compound, 6-dimethylaminobenzothiazole alkyne, has been developed as a fluorescent sensor for copper ions. asianpubs.orgresearchgate.net This probe exhibits fluorescence quenching upon forming a copper acetylide complex, demonstrating the potential of ethynyl-benzothiazoles in sensing applications. asianpubs.org This principle can be extended to the design of "turn-on" or "turn-off" fluorescent probes for various analytes by modifying the benzothiazole core to modulate its photophysical properties upon target binding.

The high efficiency and orthogonality of the CuAAC reaction allow for the chemo-selective tagging of biomolecules in complex biological environments. nih.govbenthamscience.com this compound can be used to label azide-modified biomolecules within living cells with minimal off-target reactivity. This approach, known as bioorthogonal chemistry, has revolutionized the study of biological processes in their native context. For instance, cells can be fed with azide-modified metabolic precursors, which are incorporated into newly synthesized biomolecules. Subsequent labeling with an ethynyl-benzothiazole probe would allow for the visualization and tracking of these molecules.

Investigation of Molecular Mechanisms in Biological Systems (In Vitro Studies)

The benzothiazole scaffold is a common motif in biologically active compounds, exhibiting a wide range of activities, including anticancer and enzyme-inhibitory effects. nih.govnih.govnih.gov The introduction of an ethynyl (B1212043) group at the 5-position can influence the compound's potency, selectivity, and pharmacokinetic properties, making it a valuable tool for investigating molecular mechanisms in biological systems.

Benzothiazole derivatives have been identified as inhibitors of various enzymes, including protein kinases and protoporphyrinogen oxidase. nih.govnih.gov For example, certain benzothiazole derivatives have been shown to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2) and BRAF kinase, two key enzymes involved in cancer progression. nih.gov The ethynyl group in this compound can potentially interact with active site residues or serve as a point of attachment for further chemical modifications to enhance inhibitory activity.

| Compound | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| Benzothiazole-Thiadiazole Hybrid (Compound 4f) | VEGFR-2 | 0.194 | nih.gov |

| Benzothiazole-Thiadiazole Hybrid (Compound 4f) | BRAF | 0.071 | nih.gov |

| N-(benzothiazol-5-yl)-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione (Compound 1a) | Protoporphyrinogen Oxidase | 0.08 (ki value) | nih.gov |

| Benzothiazole-Pyrazolone Derivative (Compound 16b) | Dihydropteroate Synthase (DHPS) | 7.85 (µg/mL) | mdpi.com |

The ethynyl group can be utilized to verify the engagement of a benzothiazole-based inhibitor with its target protein. By employing a "click chemistry"-based activity-based protein profiling (ABPP) approach, researchers can confirm that the compound binds to the intended target in a cellular context. This involves treating cells or cell lysates with the ethynyl-benzothiazole compound, followed by the addition of an azide-tagged reporter molecule (e.g., biotin or a fluorophore). Covalent labeling of the target protein via click chemistry provides direct evidence of target engagement.

| Compound | Cell Line | GI50/IC50 (µM) | Reference |

|---|---|---|---|

| Benzothiazole Derivative (Compound 4) | Various (60 cell lines) | 0.683 - 4.66 | researchgate.net |

| Benzothiazole-Piperazine Derivative (Compound 1h) | HUH-7 (Hepatocellular Carcinoma) | - | bilkent.edu.tr |

| Benzothiazole-Piperazine Derivative (Compound 1j) | MCF-7 (Breast Cancer) | - | bilkent.edu.tr |

| Fluorinated 2-aryl Benzothiazole (Compound 2) | MCF-7 (Breast Cancer) | 0.4 | nih.gov |

| Dichlorophenyl containing chlorobenzothiazole (Compound 51) | HOP-92 (Non-small cell lung cancer) | 0.0718 | nih.gov |

| Benzothiazole-phenylacetamide (Compound 4l) | Paraganglioma Cells | Low micromolar | mdpi.com |

| Benzothiazole-phenylacetamide (Compound 4l) | Pancreatic Cancer Cells | Low micromolar | mdpi.com |

Applications in Material Science

Optoelectronic Properties and Applications in Organic Semiconductors

The 1,3-benzothiazole moiety is recognized as a valuable electron-accepting ("receptor") unit in the design of organic semiconductors. nih.gov Its integration into donor-π-acceptor (D-π-A) type molecules is a common strategy for tuning the electronic energy levels—specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—which governs the optoelectronic behavior of the material. nih.gov

The electronic properties of the benzothiazole core are highly sensitive to the nature of its substituents. Attaching different functional groups allows for precise control over the HOMO-LUMO energy gap, which in turn determines the material's absorption and emission characteristics, as well as its charge transport capabilities. nih.gov While direct experimental data for this compound is limited, the effects of substitution can be illustrated by computational studies on related benzothiazole derivatives. For instance, first-principle calculations on a furan-benzothiazole system demonstrate how electron-donating groups (like -CH₃) and electron-withdrawing groups (like -NO₂) systematically alter the frontier orbital energies. nih.gov

The ethynyl group on the this compound molecule is expected to extend the π-conjugation of the aromatic system. This extension typically leads to a narrowing of the HOMO-LUMO gap, causing a bathochromic (red) shift in the material's absorption and emission spectra. Furthermore, benzothiazole-based molecules are known to exhibit strong fluorescence, making them suitable for applications in fluorescent probes and organic light-emitting diodes (OLEDs). mdpi.com

Interactive Table: Effect of Substituents on Calculated Frontier Orbital Energies of a Model Benzothiazole System nih.gov

Note: Data is for substituted furan-benzothiazole derivatives to illustrate the principle of electronic tuning. nih.gov "Comp" refers to the compound designation in the source study.

These tunable properties position ethynyl-substituted benzothiazoles as promising candidates for active components in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). While many high-performance materials in this area currently utilize the related but more electron-deficient benzothiadiazole (BTD) core, the underlying design principles of creating D-A structures to achieve high charge carrier mobility and desired optical absorption are analogous. nih.govnih.govacs.org

Integration into Functional Polymers and Frameworks

The terminal ethynyl group of this compound is a key feature that enables its use as a monomer for the synthesis of advanced polymers and porous crystalline frameworks. This functionality allows for the formation of robust carbon-carbon bonds through well-established cross-coupling reactions.

Functional Polymers: The compound is an ideal building block for creating fully conjugated polymers via palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. scielo.br In a typical Sonogashira polymerization, a terminal alkyne (like this compound) is reacted with an aryl halide comonomer. This synthetic route allows for the precise incorporation of the benzothiazole unit into a polymer backbone, creating materials with tailored electronic and optical properties for applications in organic electronics.

Covalent Organic Frameworks (COFs): Covalent Organic Frameworks are crystalline porous polymers with ordered structures and high stability. The benzothiazole moiety has been successfully incorporated into COF structures, where the nitrogen and sulfur heteroatoms can serve as sites for selective adsorption or catalysis. researchgate.net For example, a COF synthesized from 2,6-diaminobenzothiazole demonstrated the ability to capture iodine, a property attributed to the electron-rich heteroatoms in the framework. researchgate.net Similarly, thiazole-linked COFs have been shown to possess exceptional chemical stability and are effective in applications like water sensing and photocatalysis. nih.govmdpi.com The ethynyl group of this compound provides a reactive site for it to be integrated as a linker or building unit in novel COF architectures through alkyne-based polymerization reactions, such as alkyne trimerization.

Metal-Organic Frameworks (MOFs): Metal-Organic Frameworks are crystalline materials constructed from metal ions or clusters linked by organic ligands. The nitrogen atom in the thiazole (B1198619) ring of this compound can act as a coordination site (a Lewis base) for metal ions, making it a suitable component for MOF synthesis. rsc.orgrsc.org Incorporating benzothiazole- or thiazole-containing ligands into MOFs can impart specific functionalities, such as luminescence for sensing applications. rsc.orgmdpi.com The ethynyl group can either exist as a secondary functional group within the pores of the MOF, available for post-synthetic modification, or it can be chemically transformed (e.g., to a carboxylate) to act as the primary linking group to the metal centers. This dual functionality allows for the design of multifunctional MOFs with tunable structural and chemical properties.

Interactive Table: Applications of Benzothiazole and Related Moieties in Materials

*Note: Benzothiadiazole is a related heterocycle with two nitrogen atoms, commonly used for its strong electron-accepting and luminescent properties.

Future Research Directions and Emerging Trends

Development of Novel Synthetic Routes for Enhanced Sustainability and Efficiency

The synthesis of benzothiazole (B30560) derivatives has traditionally relied on methods that can be resource-intensive and generate significant waste. The future of synthesizing 5-ethynyl-1,3-benzothiazole (B6251606) is geared towards green chemistry principles, focusing on minimizing environmental impact while maximizing efficiency.

Key areas of development include:

Catalyst-Free and Solvent-Free Reactions: Inspired by recent advancements in benzothiazole synthesis, researchers are exploring methods that eliminate the need for metal catalysts and hazardous organic solvents. nih.govdntb.gov.ua Ultrasound-assisted synthesis, for example, has shown promise for other benzothiazoles and could be adapted for the construction of the core ring of this compound precursors.

Water as a Reaction Medium: Water is an ideal green solvent, and recent studies have demonstrated its unique role in facilitating benzothiazole formation from acyl chlorides and 2-aminothiophenol (B119425). researchgate.net Future work will likely focus on adapting Sonogashira coupling reactions, the standard method for introducing the ethynyl (B1212043) group, to aqueous media, thereby significantly reducing the environmental footprint.

Use of CO2 as a Feedstock: Innovative methods utilizing carbon dioxide (CO2) as a C1 source for building the thiazole (B1198619) ring have been reported for other benzothiazoles. mdpi.com Applying this strategy to precursors of this compound represents a significant step towards sustainable chemical manufacturing, converting a greenhouse gas into a valuable chemical intermediate.

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability. Implementing a flow-based Sonogashira coupling for the synthesis of this compound would enhance efficiency and reproducibility.

A comparison of potential synthetic approaches is outlined below:

| Synthetic Approach | Key Features | Sustainability Advantages | Potential Challenges |

| Aqueous Sonogashira Coupling | Utilizes water as the solvent for coupling a 5-halo-1,3-benzothiazole with an alkyne. | Reduces volatile organic compound (VOC) emissions; non-toxic and non-flammable solvent. | Catalyst stability and solubility in water; potential for side reactions. |

| Ultrasound-Assisted Synthesis | Employs high-frequency sound waves to promote the reaction. | Energy efficient; often faster reaction times; can be performed solvent-free. | Scalability for industrial production; specialized equipment required. |

| CO2-Based Cyclization | Uses CO2 as a building block for the thiazole ring formation. | Valorization of a waste product; atom-economical. | High-pressure conditions may be required; catalyst development is crucial. |

Advanced Functionalization for Multi-Modal Applications

The ethynyl group at the 5-position is not merely a structural feature but a versatile chemical handle for extensive functionalization. This allows for the creation of multi-modal molecules that can be used for sensing, imaging, and materials science.

Future applications will stem from functionalizing the ethynyl group via reactions such as:

Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and orthogonal reaction. This allows this compound to be conjugated to a vast array of molecules, including biomolecules, polymers, and other fluorophores, to create multi-modal probes. chemrxiv.org

Fluorescent Probes: Benzothiazole derivatives are known fluorophores. mdpi.com By attaching specific recognition units (e.g., boronate esters for H2O2 detection or chelating agents for metal ions) to the ethynyl group, novel "turn-on" or ratiometric fluorescent probes can be developed for biological and environmental sensing. nih.govmdpi.com These probes can be designed for multi-modal detection, for instance, combining fluorescence with colorimetric changes.

Theranostic Agents: The scaffold can be functionalized to create agents that combine therapeutic action and diagnostic imaging. For example, linking it to a photosensitizer could enable photodynamic therapy while the inherent fluorescence of the benzothiazole core allows for imaging.

| Functionalization Target | Application | Enabling Chemistry | Example of Multi-Modality |

| Metal Ion Sensing | Detection of environmentally or biologically relevant ions like Cu²⁺, Zn²⁺. nih.gov | Attachment of ion-specific chelators via the ethynyl group. | A probe that exhibits both a color change and a fluorescent response upon ion binding. |

| Biomolecule Detection | Imaging of biothiols or reactive oxygen species in living cells. semanticscholar.org | Conjugation of reactive groups (e.g., dinitrobenzenesulfonate) that are cleaved by the target analyte. | A probe that can be targeted to a specific organelle (e.g., mitochondria) and then report on the local chemical environment. nih.gov |

| Advanced Materials | Development of organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). | Polymerization or incorporation into larger conjugated systems. | A material that combines electroluminescence with tunable emission wavelengths based on further functionalization. |

Integration of Artificial Intelligence and Machine Learning in Molecular Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating the design and discovery process. nih.gov For this compound, these computational tools can be leveraged to predict properties and guide synthetic efforts.

Emerging trends in this area include:

Predictive Modeling: ML models can be trained on existing data from benzothiazole and thiazole derivatives to predict various properties, such as biological activity, toxicity, and photophysical characteristics (e.g., absorption/emission wavelengths, quantum yield). mdpi.comresearchgate.net This allows for the in-silico screening of vast virtual libraries of this compound derivatives to identify candidates with desired profiles before committing to synthesis.

Reactivity Prediction: Quantum mechanics-based calculations and ML can predict the reactivity of different sites on the this compound molecule. nih.gov This can help in designing selective functionalization strategies and anticipating potential side reactions, thus optimizing synthetic routes.

De Novo Design: Generative AI models can design entirely new molecules based on the this compound scaffold that are optimized for a specific function, such as binding to a particular protein target. youtube.com This approach moves beyond simple modification of existing structures to the creation of truly novel chemical entities.

Exploration of Unconventional Reactivities of the Ethynyl-Benzothiazole Motif

While the ethynyl group is well-known for its role in coupling and click reactions, its rich reactivity remains underexplored in the context of the benzothiazole scaffold. Future research will likely focus on harnessing its potential in less conventional transformations.

Areas for exploration include:

Dearomative Cycloadditions: The benzothiazole ring itself can participate in dearomative [3+2] cycloaddition reactions, leading to complex, three-dimensional hydropyrrolo[2,1-b]thiazole structures. nih.gov Investigating how the electronic properties of the 5-ethynyl substituent influence this reactivity could open pathways to novel polycyclic frameworks.

Metal-Catalyzed Cyclizations: The ethynyl group can act as a linchpin in intramolecular or intermolecular cyclization reactions catalyzed by transition metals like gold, platinum, or iron. beilstein-journals.org This could enable the construction of fused-ring systems where the benzothiazole is annulated to other heterocyclic or carbocyclic rings, generating significant molecular complexity in a single step.

Domino Reactions: Designing one-pot domino reactions that involve both the ethynyl group and another part of the molecule can lead to rapid assembly of complex structures. For instance, a reaction sequence could be initiated at the alkyne, followed by a cyclization involving the nitrogen or sulfur atom of the thiazole ring.

Synergistic Combination with Other Privileged Scaffolds for Enhanced Functionality

"Privileged scaffolds" are molecular frameworks that are capable of binding to multiple biological targets. Hybridizing the benzothiazole core with other privileged scaffolds is a powerful strategy for developing multifunctional molecules with enhanced or novel properties. scribd.com The 5-ethynyl group serves as an ideal linker for creating such molecular chimeras.

Promising hybrid structures include:

Benzothiazole-Coumarin Hybrids: Coumarins are well-known for their diverse biological activities and strong fluorescence. scholarsresearchlibrary.com Linking a coumarin to the this compound scaffold can produce compounds with enhanced photophysical properties for advanced imaging or with synergistic anticancer activity. uomphysics.netacs.org

Benzothiazole-Quinoline Conjugates: The quinoline ring is another privileged scaffold found in many therapeutic agents. Hybrid molecules combining benzothiazole and quinoline have shown promising antitubercular activity. mdpi.comnih.gov The ethynyl linker provides a rigid connection that can be crucial for optimal binding to biological targets.

Benzothiazole-Triazole Systems: The triazole ring, often formed via a click reaction with the ethynyl group, is a key component in many biologically active compounds. Benzothiazole-triazole hybrids have been explored as potent EGFR kinase inhibitors for cancer therapy. nih.gov

The table below summarizes some of the privileged scaffolds that can be combined with this compound.

| Privileged Scaffold | Combined Functionality | Potential Application Area |

| Coumarin | Enhanced fluorescence, synergistic cytotoxicity | Bioimaging, Anticancer agents nih.gov |

| Quinoline | Potent antitubercular and antimicrobial activity | Infectious diseases mdpi.com |

| Triazole | Kinase inhibition, improved metabolic stability | Anticancer therapy nih.gov |

| Thiadiazole | Broad-spectrum anticancer activity | Oncology nih.gov |

| Quinoxaline | Antibacterial and anticancer properties | Antimicrobial agents, Oncology acs.org |

By pursuing these future research directions, the scientific community can unlock the full potential of this compound, paving the way for next-generation materials, sensors, and therapeutic agents.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Ethynyl-1,3-benzothiazole, and how can reaction conditions be optimized for yield and purity?

- Methodology : Synthesis typically involves condensation reactions of substituted benzothiazoles with acetylene derivatives. For example, halogenated benzothiazoles (e.g., 6-bromo derivatives) react with terminal alkynes under Sonogashira coupling conditions (Pd/Cu catalysis) . Optimization includes varying solvents (DMF, THF), temperatures (60–100°C), and catalyst ratios. Purification via recrystallization or column chromatography is critical for isolating high-purity products .

- Key Data : Typical yields range from 45% to 75%, with purity confirmed by HPLC (>95%) and melting point analysis .

Q. Which analytical techniques are essential for characterizing this compound and validating its structure?

- Methodology :

- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., ethynyl protons at δ 2.5–3.0 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 192.05) .

- Elemental Analysis : Carbon, hydrogen, and nitrogen content should match theoretical values within ±0.3% .

Q. How is the preliminary biological activity of this compound assessed in academic research?

- Methodology :

- Antimicrobial Assays : Minimum inhibitory concentration (MIC) tests against S. aureus or E. coli using broth microdilution .

- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .

- Inflammatory Response : ELISA-based measurement of TNF-α or IL-6 levels in macrophage cultures .

Advanced Research Questions

Q. How do substituents (e.g., halogens, alkoxy groups) on the benzothiazole core influence reactivity and biological activity?

- Methodology :

- Electrophilic Substitution : Bromine at position 6 enhances electrophilic aromatic substitution, enabling further functionalization .

- Biological Impact : Halogens (Br, Cl) improve binding to bacterial DNA gyrase or kinase enzymes, as shown in docking studies . Methoxy groups increase lipophilicity, enhancing membrane permeability in cell-based assays .

- Data Table :

| Substituent | Reactivity (Relative Rate) | MIC (µg/mL) S. aureus | IC50 (µM) HeLa |

|---|---|---|---|

| -Br | 1.5× | 12.5 | 28.3 |

| -OCH3 | 0.8× | 25.0 | 45.6 |

| -H | 1.0× | 50.0 | >100 |

Q. What computational strategies are used to predict the binding modes of this compound derivatives with biological targets?

- Methodology :

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with proteins (e.g., COX-2, EGFR). The ethynyl group often forms π-π stacking with aromatic residues .

- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories .

Q. How can contradictory data on biological activity (e.g., varying IC50 values across studies) be resolved?

- Methodology :

- Standardized Protocols : Adopt CLSI guidelines for antimicrobial assays or NCI-60 panel protocols for anticancer studies .

- Meta-Analysis : Pool data from multiple studies (e.g., 10+ independent MTT assays) to calculate weighted mean IC50 values .

- Structural Confounds : Verify compound purity (HPLC >98%) and exclude degradation products via LC-MS .

Methodological Resources

- Synthesis Optimization : Use Design of Experiments (DoE) to screen solvent/catalyst combinations .

- Data Reproducibility : Share raw spectral data (NMR, MS) in public repositories like Zenodo or ChemRxiv .

- Advanced Characterization : X-ray crystallography (if single crystals are obtainable) resolves ambiguous structural assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.